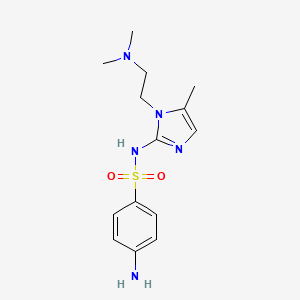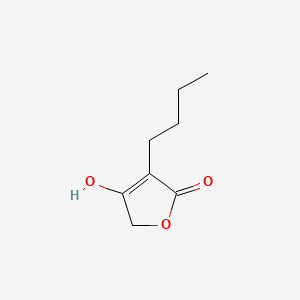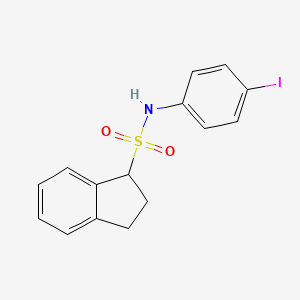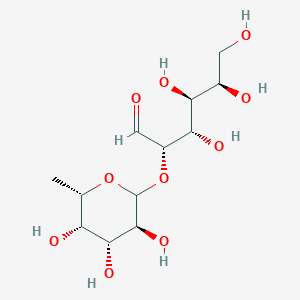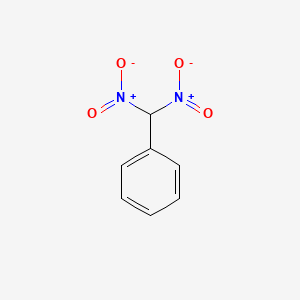
(Dinitromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dinitromethyl)benzene, also known as 1-(dinitromethyl)benzene, is an organic compound with the molecular formula C7H6N2O4. It consists of a benzene ring substituted with a dinitromethyl group (-C(NO2)2). This compound is known for its high nitrogen and oxygen content, which contributes to its energetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dinitromethyl)benzene can be synthesized through various methods. One common approach involves the nitration of benzyl chloride to form benzyl nitrate, followed by further nitration to yield this compound. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled nitration processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Dinitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(Dinitromethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mechanism of Action
The mechanism of action of (dinitromethyl)benzene involves its interaction with molecular targets and pathways. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The high nitrogen and oxygen content contribute to its energetic properties, making it useful in the formulation of energetic materials .
Comparison with Similar Compounds
Dinitrotoluene: Similar in structure but with a methyl group instead of a dinitromethyl group.
Trinitrotoluene (TNT): Contains three nitro groups attached to a toluene ring.
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
Uniqueness: (Dinitromethyl)benzene is unique due to its high nitrogen and oxygen content, which imparts significant energetic properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
611-38-1 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
dinitromethylbenzene |
InChI |
InChI=1S/C7H6N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
VMMLSJNPNVTYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


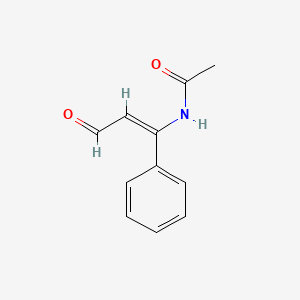
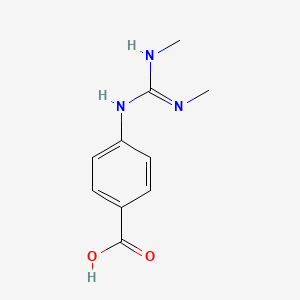
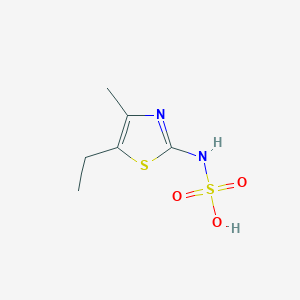
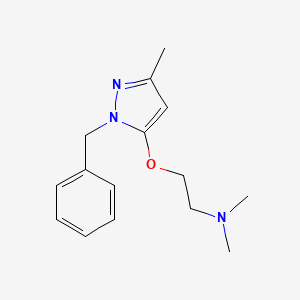
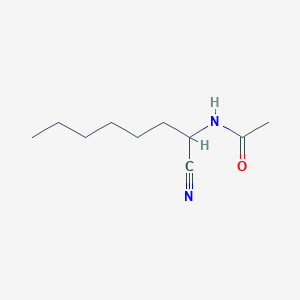

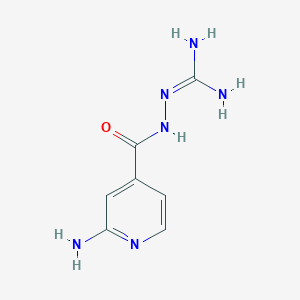
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

